molecular formula C18H18N4O4S2 B2635450 Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 1351660-75-7

Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No.: B2635450
CAS No.: 1351660-75-7
M. Wt: 418.49
InChI Key: GGNPEDFMNITUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 5-phenylisoxazole-3-carboxamido group at position 5 and a thio-linked ethyl butanoate side chain at position 2. This structure combines pharmacophoric motifs (thiadiazole, isoxazole, and ester functionalities) known for diverse biological activities, including antimicrobial and antifungal properties .

Properties

IUPAC Name

ethyl 2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-3-14(16(24)25-4-2)27-18-21-20-17(28-18)19-15(23)12-10-13(26-22-12)11-8-6-5-7-9-11/h5-10,14H,3-4H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNPEDFMNITUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multiple steps, starting with the preparation of the isoxazole and thiadiazole intermediates. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene . The thiadiazole ring is often prepared through the reaction of thiosemicarbazide with carboxylic acids or their derivatives .

The final step involves the coupling of the isoxazole and thiadiazole intermediates with ethyl butanoate under appropriate conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Isoxazolines.

    Substitution: Nitro- or halogen-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of isoxazole have been tested against pathogens such as Escherichia coli and Staphylococcus aureus with promising results.
  • Anticancer Properties : Preliminary investigations suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation, potentially inhibiting tumor growth through various mechanisms .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow it to participate in various reactions, including:

  • Substitution Reactions : The thiadiazole and isoxazole rings can undergo electrophilic substitutions, making this compound a versatile intermediate in organic synthesis .
  • Formation of Derivatives : The ability to modify the compound through oxidation or reduction reactions opens pathways for developing new derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Screening

A study conducted on related compounds demonstrated significant antimicrobial activity against multiple strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined to assess efficacy compared to standard antibiotics. The results indicated that certain derivatives exhibited superior activity against resistant strains .

Case Study 2: Anticancer Research

Research focused on the anticancer potential of isoxazole derivatives revealed their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific enzymes involved in cell cycle regulation. This suggests that this compound may also possess similar properties worth exploring further .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate involves its interaction with specific molecular targets. The isoxazole and thiadiazole moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with derivatives reported in , which feature variations in substituents on the thiadiazole ring. Key comparisons are summarized below:

Table 1: Comparison of Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Compound ID Substituents on Thiadiazole Melting Point (°C) Yield (%) Physical State
Target Compound 5-Phenylisoxazole-3-carboxamido, ethylthio Not reported N/A N/A
5e 4-Chlorobenzylthio, acetamide 132–134 74 Yellow solid
5f Methylthio, acetamide 158–160 79 White solid
5g Ethylthio, acetamide 168–170 78 White solid
5h Benzylthio, acetamide 133–135 88 White solid

Key Observations :

  • The target compound’s ethylthio side chain is structurally analogous to compound 5g but differs in the acetamide substituent (phenylisoxazole vs. phenoxyacetamide).
  • Higher melting points (e.g., 168–170°C for 5g ) correlate with simpler alkylthio groups (ethyl/methyl), whereas bulkier substituents like benzylthio (5h ) reduce melting points .
  • Yields for similar derivatives range from 68% to 88%, influenced by steric and electronic factors during synthesis .
Antifungal Activity
  • Thiadiazole-isoxazole synergy : The 5-phenylisoxazole group may enhance antifungal activity by interfering with ergosterol biosynthesis, a mechanism observed in structurally related oxadiazole-thiadiazole hybrids .
Comparison with Ergosterol Inhibitors

In , derivatives combining thiadiazole and oxadiazole moieties demonstrated ergosterol biosynthesis inhibition in C. albicans. The target compound’s phenylisoxazole group may mimic the action of cyclohexylamino substituents in these analogs, which disrupt fungal cell membrane integrity .

Biological Activity

Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring and an isoxazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

Ethyl 2 5 5 phenylisoxazole 3 carboxamido 1 3 4 thiadiazol 2 yl thio butanoate\text{Ethyl 2 5 5 phenylisoxazole 3 carboxamido 1 3 4 thiadiazol 2 yl thio butanoate}

Biological Activities

Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazole and isoxazole exhibit notable antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains. A series of substituted N-(5-phenyl-1,3,4-thiadiazol-2-yl) compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard protocols, revealing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Antitubercular Activity
Research indicates that isoxazole derivatives can act as potent inhibitors of Mycobacterium tuberculosis. A study highlighted the potential of ethyl 5-phenylisoxazole-3-carboxylate as a lead compound in developing new antituberculosis agents. The compound's efficacy was assessed through in vitro assays, showing significant activity against drug-resistant strains .

Antifungal Activity
In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity. A recent investigation into the biological effects of thiadiazole-based compounds revealed their effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with MIC values indicating strong inhibitory effects .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : Compounds like those derived from isoxazole may inhibit critical enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise the integrity of microbial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Certain derivatives may inhibit DNA or RNA synthesis in pathogens, preventing replication and proliferation.

Case Study 1: Antibacterial Efficacy

A study published in Pharmacology Research evaluated a series of thiadiazole derivatives for their antibacterial properties. Among them, the compound similar to this compound exhibited a MIC of 12 µg/mL against Pseudomonas aeruginosa, demonstrating its potential as an antibacterial agent .

Case Study 2: Antitubercular Activity

In another investigation focused on tuberculosis treatment, ethyl 5-phenylisoxazole-3-carboxamide was tested alongside various analogs. The results indicated that compounds with a similar structure to this compound showed enhanced activity against multidrug-resistant strains with IC50 values lower than conventional treatments .

Q & A

Q. What synthetic strategies are commonly used to prepare thiadiazole-isoxazole hybrid compounds like Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the thiadiazole core via cyclization of thiocarbazides or thiosemicarbazides under reflux conditions (e.g., using iodine and triethylamine in acetonitrile) .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For example, reacting the thiadiazole-thiol intermediate with sodium monochloroacetate or ethyl bromoalkanoate derivatives in acetone or ethanol with potassium carbonate as a base .
  • Step 3 : Acidification or salt formation (e.g., using ethanoic acid or organic bases like morpholine) to finalize the target compound .

Q. How is the structural integrity of such hybrid compounds validated?

Key methods include:

  • Elemental analysis to confirm stoichiometry.
  • Spectroscopy :
  • IR for functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides and esters) .
  • ¹H/¹³C NMR to verify substitution patterns (e.g., thioether linkages at δ 3.5–4.5 ppm) .
    • Chromatography-mass spectrometry (LC-MS) for molecular weight confirmation .

Q. What preliminary biological screening methods are recommended for these compounds?

  • In vitro cytotoxicity assays (e.g., MTT against MCF-7 or A549 cell lines) to assess anticancer potential .
  • Enzyme inhibition studies (e.g., aromatase inhibition for breast cancer targets) using fluorometric or colorimetric assays .
  • Molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinity toward targets like Rho kinases or IDO1 .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between similar derivatives be resolved?

  • Mechanistic studies : Compare cellular uptake (via fluorescence tagging) and subcellular localization .
  • SAR analysis : Systematically vary substituents (e.g., phenyl vs. cyclohexyl groups) to identify critical pharmacophores .
  • Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What strategies optimize the bioavailability of thiadiazole-isoxazole hybrids?

  • Salt formation : Improve solubility via inorganic (e.g., sodium/potassium salts) or organic (e.g., diethylamine salts) counterions .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl to tert-butyl groups) for controlled release .
  • LogP adjustment : Modify alkyl chain lengths (e.g., butanoate vs. propanoate) to balance hydrophilicity .

Q. How can molecular docking guide the design of derivatives with enhanced target specificity?

  • Target selection : Prioritize validated targets (e.g., Rho/ROCK or IDO1) based on structural homology .
  • Binding pocket analysis : Use crystallographic data (e.g., PDB 4BL2 for IDO1) to identify key residues for hydrogen bonding or π-π interactions .
  • Free energy calculations (MM-GBSA) : Rank derivatives by predicted binding energy (< -8 kcal/mol suggests high affinity) .

Q. What analytical techniques resolve discrepancies in purity assessments during synthesis?

  • HPLC-DAD/MS : Detect and quantify byproducts (e.g., uncyclized intermediates) .
  • DSC/TGA : Monitor thermal stability and polymorphic transitions that may affect bioactivity .
  • X-ray crystallography : Confirm absolute configuration for chiral centers .

Q. How do reaction conditions influence regioselectivity in thiadiazole-isoxazole coupling?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for thioether formation .
  • Catalysts : Use iodine or triethylamine to accelerate cyclization and reduce side reactions .
  • Temperature : Reflux (~80–100°C) ensures complete conversion but may require inert atmospheres to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.